3-Chloro-2-(cyclopropylmethoxy)aniline
Overview
Description
3-Chloro-2-(cyclopropylmethoxy)aniline is a synthetic compound belonging to the class of phenylamines It is known for its unique chemical structure, which includes a chloro group, a cyclopropylmethoxy group, and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopropylmethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with cyclopropylmethanol under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced techniques like flow chemistry and process optimization can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclopropylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Chloro-2-(cyclopropylmethoxy)aniline has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to increased levels of GABA, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyl methacrylate: Shares the chloro and hydroxypropyl groups but differs in the overall structure and reactivity.
3-Chloro-2-methyl-1-propene: Similar in having a chloro group but differs in the presence of a methyl group and its reactivity with radicals.
Uniqueness
3-Chloro-2-(cyclopropylmethoxy)aniline is unique due to its combination of a cyclopropylmethoxy group and a phenylamine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit GABA transaminase sets it apart from other similar compounds.
Properties
IUPAC Name |
3-chloro-2-(cyclopropylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHROAQWYJVDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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